molecular formula C23H38Cl2N8O8 B606764 Copanlisib hydrochloride hydrate CAS No. 1402152-46-8

Copanlisib hydrochloride hydrate

Numéro de catalogue B606764
Numéro CAS: 1402152-46-8
Poids moléculaire: 625.505
Clé InChI: PRZNRMHJLYLVBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Copanlisib Dihydrochloride is a novel phosphoinositide 3-kinase (pi3k) inhibitor, inhibiting the activation of the pi3k signaling pathway, resulting in inhibition of tumor cell growth and survival in susceptible tumor cell populations

Applications De Recherche Scientifique

1. Use in Treating Lymphomas

  • Pan-PI3K Inhibitory Activity : Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, showing significant activity against various subtypes of lymphoma (Dreyling et al., 2017).
  • Efficacy in Indolent and Aggressive Lymphomas : It has demonstrated efficacy in both indolent and aggressive lymphomas, providing an option for heavily pretreated patients (Dreyling et al., 2014).
  • Combination Therapy Potentials : Studies suggest that copanlisib can be effectively combined with other agents, such as rituximab, enhancing its therapeutic potential in lymphoma treatment (Matasar et al., 2021).

2. Pharmacokinetics and Administration

  • Intravenous Administration : Copanlisib is administered intravenously, offering a different administration route compared to orally administered PI3K inhibitors, which might contribute to its distinct safety profile (Eltantawy et al., 2019).
  • Dosing Schedules and Safety Profile : The intermittent dosing schedule of copanlisib might contribute to its manageable safety profile and reduced severity of adverse events (Zinzani et al., 2019).

3. Metabolic Insights and Drug Interactions

  • Metabolic Profiling : Research has been conducted to understand the metabolic profile of copanlisib, identifying various metabolites and potential reactive intermediates, which is crucial for predicting and managing potential side effects (Alrabiah et al., 2019).
  • Quantification in Animal Models : Techniques have been developed to quantify copanlisib in animal models, aiding in the understanding of its pharmacokinetics and dosing optimization (Tripathy et al., 2022).

4. Potential in Various Cancer Types

  • Broad Application in Hematologic Malignancies : Copanlisib's role is being explored beyond lymphomas, with potential applications in a range of hematologic malignancies, highlighting its versatility as a therapeutic agent (Le et al., 2021).

5. Synergistic Effects with Other Therapies

  • Synergistic Combinations : Studies indicate that copanlisib can synergize with other targeted agents, including venetoclax, in B- and T-cell lymphoma models, offering a promising approach for combination therapies (Tarantelli et al., 2020).

Propriétés

Numéro CAS

1402152-46-8

Nom du produit

Copanlisib hydrochloride hydrate

Formule moléculaire

C23H38Cl2N8O8

Poids moléculaire

625.505

Nom IUPAC

5-Pyrimidinecarboxamide, 2-amino-N-(2,3-dihydro-7-methoxy-8-(3-(4-morpholinyl)propoxy)imidazo(1,2-C)quinazolin-5-yl)-, hydrochloride, hydrate (1:2:4)

InChI

InChI=1S/C23H28N8O4.2ClH.4H2O/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;;;;;/h3-4,13-14H,2,5-12H2,1H3,(H2,24,26,27)(H,28,29,32);2*1H;4*1H2

Clé InChI

PRZNRMHJLYLVBJ-UHFFFAOYSA-N

SMILES

O=C(C1=CN=C(N)N=C1)NC2=NC3=C(C=CC(OCCCN4CCOCC4)=C3OC)C5=NCCN25.[H]Cl.[H]Cl.[H]O[H].[H]O[H].[H]O[H].[H]O[H]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Copanlisib HCl;  Copanlisib dihydrochloride;  BAY 80-6946;  BAY80-6946;  BAY-80-6946;  BAY806946;  BAY-806946;  BAY 806946;  Copanlisib HCl hydrate;  trade name Aliqopa.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Copanlisib hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
Copanlisib hydrochloride hydrate
Reactant of Route 3
Reactant of Route 3
Copanlisib hydrochloride hydrate
Reactant of Route 4
Copanlisib hydrochloride hydrate
Reactant of Route 5
Copanlisib hydrochloride hydrate
Reactant of Route 6
Reactant of Route 6
Copanlisib hydrochloride hydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.